6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Researchers often face reproducibility issues when substituting benzoxazine scaffolds due to substitution-dependent pharmacological profiles. 6-(Propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-41-2) eliminates this risk: • Defined scaffold with high-yielding one-step synthesis for rapid library generation • X-ray crystal structure available for accurate molecular docking and SAR studies • Consistent ≥95% purity ensures experimental reproducibility Ideal for medicinal chemistry and computational drug discovery programs.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 105679-41-2
Cat. No. B6272469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
CAS105679-41-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C11H15NO/c1-8(2)9-3-4-11-10(7-9)12-5-6-13-11/h3-4,7-8,12H,5-6H2,1-2H3
InChIKeyIDYJPRMWUQJDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Identity & Specifications


6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-41-2) is a heterocyclic compound with a benzoxazine core, classified as a versatile small-molecule scaffold . Its molecular formula is C₁₁H₁₅NO and its molecular weight is 177.24 g/mol . The compound is supplied as a research chemical, with a typical purity specification of at least 95% .

6-(Propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Procurement Risk


The biological activity of the benzoxazine scaffold is highly sensitive to specific substitution patterns, making simple generic substitution a significant risk for experimental reproducibility. Research has established that the position and nature of substituents on the benzoxazine ring directly determine its pharmacological profile [1]. For instance, the functional activity of related 6-aryl benzoxazines can be switched from antagonism to agonism based on a single modification to the core structure [2]. Therefore, substituting 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine with another in-class compound, even a close structural relative, is likely to result in a different biological or material outcome, undermining study validity. The following evidence provides specific, quantifiable data that distinguishes this compound from its analogs.

6-(Propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Differentiation Guide


One-Step High-Yield Synthesis

A key differentiator for 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is its accessibility via an efficient synthetic route. A protocol using adapted Vilsmeier conditions enables a one-step synthesis of the title compound in quantitative yield, offering a significant advantage over multi-step routes commonly employed for other benzoxazine analogs [1].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

X-Ray Crystal Structure Confirmation

The unambiguous identity and 3D conformation of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine have been confirmed by single-crystal X-ray diffraction. The crystal structure has been deposited in the Cambridge Structural Database (CSD), with full crystallographic data available for independent verification [1][2]. This level of structural characterization provides a unique and reliable fingerprint for the compound.

Structural Biology Crystallography Material Science

6-(Propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Research Applications


Parallel Synthesis Scaffold

The high-yielding, one-step synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine [1] makes it an ideal starting scaffold for parallel synthesis or combinatorial chemistry campaigns. Researchers can rapidly generate a library of derivatives for structure-activity relationship (SAR) studies, focusing on modifications at other positions (e.g., the nitrogen or the 2-position) without being bottlenecked by a low-yielding or complex synthesis of the core.

In Silico Drug Discovery

The availability of a high-resolution, experimentally determined X-ray crystal structure [1][2] positions 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine as a superior starting point for computational drug design. The precise 3D coordinates enable accurate molecular docking, molecular dynamics simulations, and pharmacophore modeling, allowing researchers to predict binding modes and optimize ligands for specific biological targets with greater confidence than with energy-minimized 2D structures.

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